1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol
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Overview
Description
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is a chemical compound with the molecular formula C15H14Cl2OS2 and a molecular weight of 345.30 g/mol This compound is characterized by the presence of two 3-chlorophenyl groups attached to a propanol backbone via sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chlorothiophenol with epichlorohydrin, followed by the addition of a base to facilitate the formation of the desired product . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the overall process .
Chemical Reactions Analysis
Types of Reactions:
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol
- 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol
- 2-[(3,5-Dichlorophenyl)thio]ethanol
Comparison:
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is unique due to the specific positioning of the chlorophenyl groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
Properties
IUPAC Name |
1,3-bis[(3-chlorophenyl)sulfanyl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS2/c16-11-3-1-5-14(7-11)19-9-13(18)10-20-15-6-2-4-12(17)8-15/h1-8,13,18H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOZHESVHJNDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(CSC2=CC(=CC=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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